molecular formula C7H15ClN2O B13765767 Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride CAS No. 65505-04-6

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

Cat. No.: B13765767
CAS No.: 65505-04-6
M. Wt: 178.66 g/mol
InChI Key: ZQYKGADTDCTWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride typically involves the reaction of acryloyl chloride with N,N,N-trimethyl-1,3-propanediamine. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The compound is often stabilized with inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent polymerization during storage .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride involves its interaction with negatively charged molecules due to its cationic nature. It can bind to anionic sites on cell membranes, proteins, and other biomolecules, leading to changes in their structure and function. This property is particularly useful in applications like antimicrobial treatments and flocculation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride is unique due to its specific structure, which provides a balance of reactivity and stability. Its ability to undergo polymerization and substitution reactions makes it versatile for various applications. Compared to similar compounds, it offers a distinct combination of properties that are advantageous in both research and industrial contexts .

Properties

CAS No.

65505-04-6

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride

InChI

InChI=1S/C7H14N2O.ClH/c1-5-7(10)8-6-9(2,3)4;/h5H,1,6H2,2-4H3;1H

InChI Key

ZQYKGADTDCTWSZ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CNC(=O)C=C.[Cl-]

Related CAS

65505-04-6
48052-66-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.